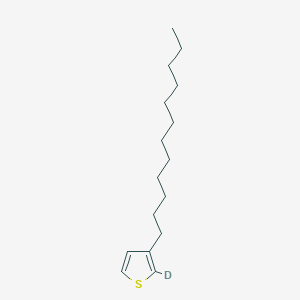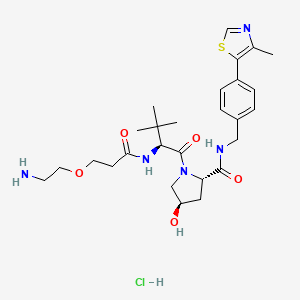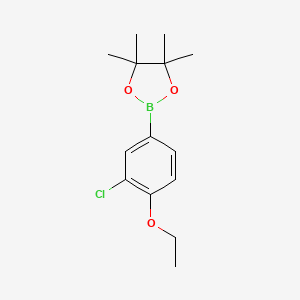
2-Deuterio-3-dodecylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecylthiophene-2-D is a conjugated monomer with the chemical formula C16H28S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its excellent electronic properties and is primarily used in the development of p-type semiconducting polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Dodecylthiophene-2-D can be synthesized through various methods. One common approach involves the Grignard reaction, where 3-bromothiophene is reacted with dodecylmagnesium bromide in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under an inert atmosphere and at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3-Dodecylthiophene-2-D often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain high-purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Dodecylthiophene-2-D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Bromine, chlorine; reactions are often conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes
Applications De Recherche Scientifique
3-Dodecylthiophene-2-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of poly(3-dodecylthiophene), a conducting polymer with applications in organic electronics.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the development of organic field-effect transistors (OFETs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3-Dodecylthiophene-2-D primarily involves its ability to form conjugated polymers. When polymerized, it creates poly(3-dodecylthiophene), which exhibits excellent charge transport properties. The molecular targets include the π-conjugated system of the thiophene ring, which facilitates electron delocalization and enhances conductivity. The pathways involved include π-π stacking interactions and charge transfer processes .
Comparaison Avec Des Composés Similaires
3-Dodecylthiophene-2-D can be compared with other similar compounds such as:
3-Hexylthiophene: Similar structure but with a shorter alkyl chain, leading to different solubility and electronic properties.
3-Octylthiophene: Intermediate alkyl chain length, offering a balance between solubility and electronic performance.
Poly(3-dodecylthiophene-2,5-diyl): A polymerized form of 3-Dodecylthiophene-2-D, used in various electronic applications.
The uniqueness of 3-Dodecylthiophene-2-D lies in its long alkyl chain, which provides enhanced solubility in organic solvents and improved processability for the fabrication of electronic devices .
Propriétés
Formule moléculaire |
C16H28S |
|---|---|
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
2-deuterio-3-dodecylthiophene |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3/i15D |
Clé InChI |
RFKWIEFTBMACPZ-RWFJLFJASA-N |
SMILES isomérique |
[2H]C1=C(C=CS1)CCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)


![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)

![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)






